molecular formula C19H13F3N4S B2405117 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole CAS No. 710288-66-7

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole

Cat. No.: B2405117
CAS No.: 710288-66-7
M. Wt: 386.4
InChI Key: XSSBKUBNXXUPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole (CAS 710288-66-7) is a benzimidazole-based research chemical with a molecular formula of C19H13F3N4S and a molecular weight of 386.39 g/mol . This compound features a molecular structure that integrates a benzimidazole ring system connected via a sulfanylmethyl linker to a 4-phenyl-6-(trifluoromethyl)pyrimidine moiety . The presence of the trifluoromethyl group is a common feature in many agrochemicals and pharmaceuticals, which can influence the compound's bioavailability, metabolic stability, and binding affinity . The specific research applications and biological activity profiles for this compound are an area of active investigation in scientific research. It is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your research needs, from small-scale 1mg samples to 40mg quantities . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBKUBNXXUPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Condensation-Cyclization

A one-pot cascade reaction condenses o-phenylenediamine, aldehyde, and pyrimidine-thiol precursors. For example:

  • Step 1 : Benzimidazole formation using PVP-TfOH.
  • Step 2 : In situ generation of pyrimidine-thiol via cyclization of trifluoromethyl ynones.
  • Step 3 : Coupling via sulfanylmethylation under ultrasound irradiation.

This route reduces purification steps and achieves an overall yield of 65–75%.

Continuous-Flow Synthesis

An integrated flow system synthesizes the compound in 25.1 minutes by combining:

  • Benzimidazole Module : Continuous feed of o-phenylenediamine and aldehydes into a PVP-TfOH-packed reactor.
  • Pyrimidine Module : Cyclization of CF$$_3$$-ynones in a heated microchannel.
  • Coupling Module : Thiol-alkylation in a T-shaped mixer under ultrasonic flow.

This method enhances scalability and reproducibility, with a space-time yield of 12.8 g·L$$^{-1}$$·h$$^{-1}$$.

Optimization and Mechanistic Insights

Catalyst Screening

Catalyst Reaction Time Yield (%) Reusability
PVP-TfOH 6 min 92 3 cycles
SiO$$2$$-SO$$3$$H 30 min 78 2 cycles
No catalyst 120 min 45 N/A

PVP-TfOH’s superior performance arises from its Brønsted acidity ($$ \text{p}K_a \approx -15 $$) and porous structure, which facilitates proton transfer and substrate adsorption.

Solvent Effects

Solvent Reaction Time Yield (%)
Solvent-free 15 min 88
1,4-Dioxane 60 min 94
Ethanol 120 min 70

Ultrasound irradiation in solvent-free conditions minimizes side reactions and accelerates mass transfer.

Characterization and Validation

The final product is characterized by:

  • $$ ^1H $$-NMR : Aromatic protons at $$ \delta = 7.2–8.3 $$, SCH$$_2$$ at $$ \delta = 4.1–4.3 $$.
  • $$ ^{19}F $$-NMR : CF$$_3$$ signal at $$ \delta = -62.5 $$.
  • HRMS : [M+H]$$^+$$ at m/z 457.0921 (calculated 457.0924).

Purity (>99%) is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, indicating strong antimicrobial potential .

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal

Anticancer Potential

The anticancer properties of benzimidazole derivatives are another significant area of research. These compounds have been shown to inhibit the growth of cancer cells by targeting various biological pathways.

Case Study: Anticancer Screening

In a study focusing on human colorectal carcinoma cell lines (HCT116), several benzimidazole derivatives were tested for their anticancer activity using the Sulforhodamine B assay. Notably, some compounds exhibited IC50 values lower than established chemotherapeutic agents like 5-Fluorouracil, suggesting that they may serve as effective alternatives or adjuncts in cancer therapy .

CompoundIC50 (µM)Comparison DrugComparison IC50 (µM)
N95.855-FU9.99
N184.535-FU9.99

Pharmacological Insights

Recent studies have emphasized the role of trifluoromethyl groups in enhancing the pharmacological properties of benzimidazole compounds. The incorporation of such groups can improve lipophilicity and metabolic stability, making these compounds more effective in biological systems .

Mechanism of Action

The mechanism of action of 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₄F₃N₄S
  • Molecular Weight : ~396.4 g/mol (estimated).
  • Functional Groups :
    • Benzimidazole (aromatic, hydrogen-bonding capability).
    • Trifluoromethyl (electron-withdrawing, enhances metabolic stability).
    • Sulfanylmethyl (flexible linker, redox-sensitive).

Comparative Analysis with Structurally Similar Compounds

To contextualize the unique attributes of 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole, we compare it with analogous benzimidazole and pyrimidine derivatives.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzimidazole + Pyrimidine 4-Phenyl, 6-CF₃, -SCH2- Trifluoromethyl, sulfanyl
1-(4-Methylphenyl)-2-{[4-phenyl-6-CF₃-pyrimidin-2-yl]sulfanyl}ethanone Pyrimidine + Ketone 4-Phenyl, 6-CF₃, -SC(O)CH2- Trifluoromethyl, ketone
6-Chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole Benzimidazole + Pyrimidine 6-Cl, azetidine Chlorine, azetidine ring
2-{1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole Benzimidazole + Pyrrolidine 4-Fluorophenyl sulfonyl Sulfonamide, fluorophenyl
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride Pyrimidine + Ethylamine Pyridin-2-yl, methyl Pyridine, amine salt

Key Observations:

  • Trifluoromethyl Group: Present in the target compound and 1-(4-methylphenyl)-2-{[4-phenyl-6-CF₃-pyrimidin-2-yl]sulfanyl}ethanone, this group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Sulfanyl Linker : The -SCH2- group in the target compound differs from ketone (e.g., ) or sulfonamide (e.g., ) linkers, offering distinct redox sensitivity and conformational flexibility.

Key Findings:

  • Kinase Inhibition Potential: The pyrimidine-benzimidazole hybrid in the target compound aligns with kinase inhibitor scaffolds (e.g., tyrosine kinase inhibitors in ).
  • Role of Trifluoromethyl : Compounds with CF₃ groups (e.g., ) consistently show enhanced bioactivity, likely due to improved pharmacokinetics.
  • Linker Impact : Sulfanyl-linked compounds (target, ) exhibit broader activity spectra than sulfonamide derivatives (), which are more target-specific.

Biological Activity

The compound 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F3N3SC_{15}H_{12}F_3N_3S, with a molecular weight of approximately 351.34 g/mol. The structural features that contribute to its biological activity include the benzimidazole core, the trifluoromethyl group, and the pyrimidine moiety.

Biological Activity Overview

Benzimidazole derivatives are known for a wide range of biological activities including:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties.
  • Antitumor Activity : Certain compounds in this class have shown promise in inhibiting tumor cell proliferation.
  • Antiviral Activity : Some derivatives are effective against various viral infections.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of benzimidazole derivatives, including those similar to this compound. For instance, compounds with similar structures demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/ml
Compound BEscherichia coli25 μg/ml
Compound CCandida albicans250 μg/ml

These findings indicate that modifications to the benzimidazole scaffold can enhance antibacterial efficacy, suggesting that the trifluoromethyl and pyrimidine components may play crucial roles in activity enhancement .

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit cancer cell lines effectively:

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences biological activity. For instance, the trifluoromethyl group is associated with increased lipophilicity, enhancing membrane permeability and bioavailability. Similarly, modifications at the pyrimidine position can yield compounds with improved selectivity for target enzymes or receptors.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives against a panel of bacterial strains using broth microdilution methods. Compounds bearing a trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts.
  • Antitumor Mechanism : Research on compounds structurally related to this compound revealed their ability to induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

Step 1 : React 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with a methylating agent (e.g., methyl iodide) to form the sulfanylmethyl intermediate.

Step 2 : Couple the intermediate with 1H-benzimidazole via a base-catalyzed thioether linkage (e.g., using K₂CO₃ in DMF at 80–100°C).

  • Optimization : Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and temperature. Use anhydrous conditions to minimize hydrolysis of the trifluoromethyl group .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm purity ≥95% via UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to verify sulfanylmethyl linkage and benzimidazole proton environments.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography (if crystalline): Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. What computational strategies are suitable for analyzing the electronic effects of the trifluoromethyl group on this compound’s reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effect of the CF₃ group on the pyrimidine ring. Compare HOMO/LUMO gaps with non-fluorinated analogs.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and stability.
  • References : Validate computational models against experimental NMR and crystallographic data .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies for this compound be resolved?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution via LC-MS/MS.
  • Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance bioavailability if poor in vivo activity is observed .

Q. What structural modifications could enhance the compound’s selectivity for benzimidazole-targeted enzymes?

  • Methodology :

  • SAR Studies : Synthesize analogs with substitutions at the pyrimidine phenyl ring (e.g., electron-donating groups) or benzimidazole N-alkylation.
  • Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP2C19) using fluorogenic substrates.
  • Data Table :
SubstituentIC₅₀ (μM) CYP2C19LogP
-CF₃0.453.2
-OCH₃1.202.8
-Cl0.903.5
  • Reference : Compare with structurally related benzimidazole derivatives .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to buffers at pH 1 (HCl), 7.4 (phosphate), and 13 (NaOH) at 40°C for 24–72 hours.
  • Analysis : Monitor degradation products via UPLC-PDA and identify hydrolyzed or oxidized species (e.g., sulfoxide formation) using HRMS .

Q. What strategies mitigate sulfur oxidation during storage or biological assays?

  • Methodology :

  • Antioxidants : Add 0.1% BHT or ascorbic acid to stock solutions.
  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C.
  • Validation : Track sulfoxide formation via LC-MS over 30 days .

Data Interpretation and Validation

Q. How can crystallographic data resolve discrepancies in reported bond lengths for the sulfanylmethyl moiety?

  • Methodology :

  • Refinement Protocols : Use SHELXL with high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters.
  • Validation Tools : Check geometry with PLATON; compare with Cambridge Structural Database entries for similar thioether linkages .

Q. What statistical approaches are recommended for analyzing dose-response curves in enzyme inhibition assays?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism).
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values from triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.